4-bromo-7-methoxy-2,3-dihydro-1H-indole

Catalog No.
S8156848
CAS No.
M.F
C9H10BrNO
M. Wt
228.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-7-methoxy-2,3-dihydro-1H-indole

Product Name

4-bromo-7-methoxy-2,3-dihydro-1H-indole

IUPAC Name

4-bromo-7-methoxy-2,3-dihydro-1H-indole

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-3,11H,4-5H2,1H3

InChI Key

MXYNQADQNSWJKN-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Br)CCN2

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCN2

4-bromo-7-methoxy-2,3-dihydro-1H-indole is a chemical compound characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a dihydroindole framework. Its molecular formula is C9H10BrNOC_9H_{10}BrNO with a molar mass of approximately 228.09 g/mol. The compound is notable for its potential biological activities and serves as an intermediate in organic synthesis processes.

, primarily due to the reactivity of its bromine and methoxy groups:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction Reactions: The carbonyl group can be reduced to produce alcohols or amines.

Common reagents used in these reactions include sodium hydride, potassium carbonate, potassium permanganate, and lithium aluminum hydride.

4-bromo-7-methoxy-2,3-dihydro-1H-indole exhibits significant biological activity, including:

  • Antimicrobial Properties: It has been studied for its effectiveness against various microbial strains.
  • Anticancer Potential: Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific mechanisms involve interaction with cellular receptors and pathways that regulate cell growth and survival .

The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-indole can be achieved through several methods:

  • Bromination of 7-Methoxy-2,3-dihydro-1H-indole: This method typically employs bromine or N-bromosuccinimide as the brominating agent under controlled conditions.
  • Use of Continuous Flow Reactors: For industrial applications, continuous flow reactors can enhance efficiency and yield.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are commonly utilized to achieve the desired purity level .

4-bromo-7-methoxy-2,3-dihydro-1H-indole has several applications across different fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activities.
  • Material Science: Used in the development of specialty chemicals and materials .

Studies on the interactions of 4-bromo-7-methoxy-2,3-dihydro-1H-indole reveal its binding affinity to various biological targets. Its mechanism of action involves modulation of enzyme activity and receptor interactions that influence cellular pathways related to growth and apoptosis. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Several compounds share structural similarities with 4-bromo-7-methoxy-2,3-dihydro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dioneSimilar bromination patternDifferent biological activity profiles
6-bromo-1H-indole-2,3-dioneDistinct chemical propertiesKnown for specific receptor interactions
4-bromo-6-methoxy-2,3-dihydro-1H-indoleVariation in substitution patternUnique reactivity in oxidation processes

Uniqueness

The uniqueness of 4-bromo-7-methoxy-2,3-dihydro-1H-indole lies in its specific substitution pattern and the presence of both bromine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activities compared to other indole derivatives. This specificity makes it a valuable compound for research in medicinal chemistry and organic synthesis .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.99458 g/mol

Monoisotopic Mass

226.99458 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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